molecular formula C4H3N3O2 B080762 5-Nitropyrimidine CAS No. 14080-32-1

5-Nitropyrimidine

Cat. No. B080762
CAS RN: 14080-32-1
M. Wt: 125.09 g/mol
InChI Key: NOYDQGFVFOQSAJ-UHFFFAOYSA-N
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Description

5-Nitropyrimidine is a chemical compound with the molecular formula C4H3N3O2 . It has a molecular weight of 125.09 g/mol . The compound is also known by other synonyms such as Pyrimidine, 5-nitro- .


Synthesis Analysis

The synthesis of 5-Nitropyrimidine and its derivatives has been a subject of various research studies . For instance, one study discusses the transformation of 5-nitropyrimidines and their role as precursors for the synthesis of a wide range of poly-substituted pyrimidines .


Molecular Structure Analysis

The molecular structure of 5-Nitropyrimidine consists of a pyrimidine ring with a nitro group attached at the 5th position . The InChI representation of the molecule is InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H .


Physical And Chemical Properties Analysis

5-Nitropyrimidine has a density of 1.4±0.1 g/cm³, a boiling point of 252.4±13.0 °C at 760 mmHg, and a flash point of 106.5±19.8 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

High-Energy-Density Materials (HEDMs)

5-Nitropyrimidine derivatives have been explored for their potential in creating insensitive high-energy-density materials. These materials are crucial for applications requiring high energy output with low sensitivity to external stimuli, such as in space exploration and military applications . For instance, the compound 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide exhibits a high measured density and thermal decomposition temperature, making it a candidate for safer energetic compounds .

Nitrification Inhibitors

In agricultural sciences, nitrification inhibitors are used to reduce the rate of soil nitrification and related environmental nitrogen loss. 5-Nitropyrimidine compounds can act as chemical nitrification inhibitors, affecting the soil gross N nitrification rate and N2O production, which is significant for reducing greenhouse gas emissions .

Medicinal Chemistry

The structural motif of 5-Nitropyrimidine is a valuable scaffold in medicinal chemistry. It serves as a precursor for synthesizing various pharmacologically significant compounds, including dihydropteridinones and pyrimidodiazepinones, which are important for drug development .

Energetic Material Genome Approach

The energetic material genome approach utilizes 5-Nitropyrimidine derivatives to accelerate the discovery of new insensitive high-energy explosives. This approach involves identifying genetic features, rapid molecular design, and screening, followed by experimental synthesis .

Environmental Science

5-Nitropyrimidine-based compounds are studied for their effects on soil gross nitrogen mineralization and nitrification rates. Understanding these effects is crucial for developing strategies to mitigate nitrogen loss and pollution in environmental systems .

Synthetic Organic Chemistry

5-Nitropyrimidine serves as a versatile building block in synthetic organic chemistry. It is employed in the solid-phase synthesis of variously substituted compounds, showcasing its utility in creating complex molecular architectures .

Safety And Hazards

5-Nitropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452878
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyrimidine

CAS RN

14080-32-1
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14080-32-1
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Q & A

Q1: What is the molecular formula and weight of 5-nitropyrimidine?

A1: 5-Nitropyrimidine has a molecular formula of C4H3N3O2 and a molecular weight of 125.09 g/mol.

Q2: What spectroscopic data is available for characterizing 5-nitropyrimidine?

A2: Researchers utilize a combination of spectroscopic techniques to characterize 5-nitropyrimidine, including:* UV Spectroscopy: Provides information about the electronic transitions within the molecule, often used to determine concentrations and study structural features. [, , , , ]* Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , , , ]* 1H NMR Spectroscopy: Offers insights into the number and environment of hydrogen atoms in the molecule, aiding in structural elucidation and isomer identification. [, , , , , ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, providing structural information. [, , ]* ESR Spectroscopy: Useful for studying the formation and properties of 5-nitropyrimidine anion radicals, providing insights into its electronic structure and reactivity. [, ]

Q3: How do structural modifications of 5-nitropyrimidine impact its reactivity?

A3: The reactivity of 5-nitropyrimidine is heavily influenced by the electron-withdrawing nature of the nitro group. [, , ] * Nucleophilic Substitution: The electron-deficient pyrimidine ring, particularly at positions 2, 4, and 6, becomes susceptible to attack by nucleophiles. The presence and nature of substituents at these positions significantly influence the reaction pathway and product distribution. [, , , , , , , , ]* Ring Transformations: Under specific conditions, reactions with nucleophiles can lead to the opening and rearrangement of the pyrimidine ring, forming pyridine or pyrazole derivatives. [, , ]* Sigma Complex Formation: The strong electron-withdrawing effect of the nitro group allows 5-nitropyrimidine to form stable sigma complexes (Meisenheimer complexes) with strong nucleophiles like methoxide ion. This property provides valuable insights into the reactivity and electronic structure of 5-nitropyrimidines. []

Q4: How does the position of the nitro group on the pyrimidine ring affect reactions with ketones?

A4: The position of the nitro group plays a crucial role in dictating the reaction pathway with ketones:* 5-Nitropyrimidine: Can undergo ring transformation reactions with ketones in the presence of bases. Depending on the reaction conditions and the ketone used, the reaction can lead to 5-nitropyridine derivatives, 4-nitrophenols, or 4-pyridones. []

Q5: How has computational chemistry been used to study 5-nitropyrimidine and its derivatives?

A6: Computational techniques offer valuable insights into the properties and reactivity of these molecules. * Molecular Modeling: Allows visualization and analysis of the three-dimensional structures of different 5-nitropyrimidine polymorphs, examining intermolecular interactions and their influence on crystal packing and stability. []* Density Functional Theory (DFT): Enables the calculation of vibrational frequencies and intensities for 5-nitropyrimidine, aiding in the interpretation of experimental IR and Raman spectra and understanding its vibrational modes. []* Electrostatic Potential Calculations: Help to map the electron density distribution in 5-nitropyrimidine and related compounds, providing insights into their reactivity towards nucleophiles and their potential as substrates for specific enzymes. []

Q6: What are some potential applications of 5-nitropyrimidine and its derivatives?

A7: Research on 5-nitropyrimidine and its derivatives has explored various potential applications:* Pharmaceuticals:
* Antitumor Agents: Certain 5-nitropyrimidines, particularly those containing a 6-(dibromomethyl) substituent, have shown promising antiproliferative activity against cancer cell lines in vitro, suggesting potential as antitumor agents. [] * Antibacterial Agents: Synthesized 2,4-diaryl-6-methyl-5-nitropyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. [] * Amplifiers of Phleomycin: Several synthesized purine derivatives, accessible from 5-nitropyrimidine precursors, have been evaluated for their ability to enhance the antibacterial activity of phleomycin against E. coli. This finding suggests potential applications in combination therapy. []* Explosives: * Secondary Explosives: 4,6-di-2-(5-nitro-1,2,4-triazole)-5-nitropyrimidine has been identified as a potential secondary explosive, showcasing the applicability of 5-nitropyrimidine derivatives in energetic materials. []

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